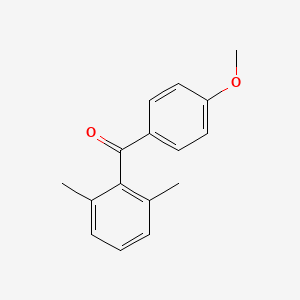

2,6-Dimethyl-4'-methoxybenzophenone

Descripción

Significance of Benzophenone (B1666685) Derivatives in Contemporary Chemical Research

Benzophenone and its derivatives are a class of organic compounds that have garnered significant attention in various fields of chemical research. nih.govnih.gov The core structure, consisting of two phenyl rings attached to a carbonyl group, serves as a versatile scaffold for the development of molecules with a wide array of applications. nih.gov In medicinal chemistry, benzophenone derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.gov The substitution pattern on the aromatic rings plays a crucial role in determining the biological activity of these compounds. nih.gov

Beyond pharmaceuticals, benzophenone derivatives are integral to materials science. Their photochemical properties make them excellent photoinitiators for polymerization reactions and as UV absorbers in sunscreens and other formulations to protect against sun damage. nih.govnih.gov Furthermore, their unique electronic characteristics have led to their use in the development of organic light-emitting diodes (OLEDs). nih.gov The ability to tune the properties of benzophenone derivatives through the introduction of different functional groups makes them a continuing subject of intensive research. nih.govnih.gov

Structural Classification and Nomenclature of Methylated and Methoxylated Benzophenones

2,6-Dimethyl-4'-methoxybenzophenone belongs to the subclass of substituted benzophenones, specifically those bearing both methyl and methoxy (B1213986) functional groups. The nomenclature of these compounds follows the IUPAC system, where the positions of the substituents on the phenyl rings are indicated by numbers.

In the case of this compound:

The "benzophenone" core indicates a ketone functional group connecting two phenyl rings.

"2,6-Dimethyl" specifies that two methyl groups are attached to one of the phenyl rings at the second and sixth carbon atoms relative to the carbonyl group.

"4'-methoxy" indicates that a methoxy group (-OCH3) is attached to the fourth carbon atom of the other phenyl ring (denoted by the prime symbol).

The systematic IUPAC name for this compound is (2,6-dimethylphenyl)(4-methoxyphenyl)methanone. researchgate.net The substitution pattern, particularly the ortho-methylation on one ring, can introduce significant steric hindrance, which may influence the molecule's conformation and reactivity.

Below is a table detailing the structural identifiers for this compound and related compounds for clarity.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | (2,6-dimethylphenyl)(4-methoxyphenyl)methanone | 52629-41-1 | C16H16O2 | 240.30 |

| Benzophenone | Diphenylmethanone | 119-61-9 | C13H10O | 182.22 |

| 4-Methoxybenzophenone (B1664615) | (4-methoxyphenyl)(phenyl)methanone | 611-94-9 | C14H12O2 | 212.24 |

| 2,6-Dimethylbenzophenone (B74688) | (2,6-dimethylphenyl)(phenyl)methanone | 6608-90-8 | C15H14O | 210.27 |

Historical Context and Evolution of Research on this compound and Related Structures

Research into benzophenone and its derivatives has a long history, dating back to the early days of organic chemistry. The Friedel-Crafts acylation, discovered in 1877, provided a foundational method for the synthesis of benzophenones, including methylated and methoxylated analogs. This reaction involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. google.com

Modern synthetic organic chemistry has provided more refined techniques for the preparation of highly substituted benzophenones. These methods offer greater control over the placement of functional groups and often result in higher yields. The development of new catalysts and cross-coupling reactions has expanded the toolbox available to chemists for synthesizing complex benzophenone derivatives. nih.gov

The photochemical behavior of benzophenones has been a subject of intense study for decades. nih.gov The presence of methyl and methoxy groups, as in the target compound, can influence the photophysical and photochemical properties, such as the lifetime of the excited state and the efficiency of intersystem crossing. Research in this area is crucial for the design of new photoinitiators and UV-protective agents. nih.gov While extensive research exists for benzophenone and simpler derivatives, detailed photochemical studies specifically on this compound are not widely documented in publicly available academic literature, suggesting it may be a less commonly studied member of this family.

Structure

3D Structure

Propiedades

IUPAC Name |

(2,6-dimethylphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-5-4-6-12(2)15(11)16(17)13-7-9-14(18-3)10-8-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZUHDIHULSBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574815 | |

| Record name | (2,6-Dimethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52629-41-1 | |

| Record name | (2,6-Dimethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,6 Dimethyl 4 Methoxybenzophenone and Analogous Compounds

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation remains a cornerstone for the synthesis of aromatic ketones. organic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.orgkhanacademy.org The formation of 2,6-Dimethyl-4'-methoxybenzophenone via this method can be envisioned through two primary disconnection strategies: the acylation of m-xylene (B151644) with 4-methoxybenzoyl chloride or the acylation of anisole (B1667542) with 2,6-dimethylbenzoyl chloride.

The regioselectivity of the Friedel-Crafts acylation is paramount for achieving high yields of the desired isomer. In the acylation of m-xylene (1,3-dimethylbenzene) with 4-methoxybenzoyl chloride, the two methyl groups are activating and ortho, para-directing. The potential sites for acylation are positions 2, 4, and 5. Position 2 is sterically hindered by the two adjacent methyl groups. Position 5 is electronically disfavored. Therefore, acylation is strongly directed to position 4, leading to the desired this compound framework with high regioselectivity.

Key reaction parameters that require optimization include the choice of solvent, temperature, and the nature and amount of the catalyst. Mechanochemical approaches, such as ball-milling, have been developed as solvent-free, environmentally friendly alternatives that can drive reactions to completion. nih.gov Furthermore, the use of ionic liquids that act as both catalyst and solvent can simplify workup procedures and improve catalyst reusability. researchgate.net

The classical Friedel-Crafts acylation requires at least a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), because the catalyst complexes with the product ketone. organic-chemistry.org The mechanism proceeds via the formation of a highly electrophilic acylium ion, which is generated by the interaction of the acyl chloride with the Lewis acid. youtube.com This electrophile then attacks the electron-rich aromatic ring.

For sterically hindered substrates, such as the acylation involving 2,6-dimethylbenzoyl chloride, the reaction can be sluggish. Research on analogous hindered systems, like 2,6-dimethoxybenzoyl chloride, has shown that forcing conditions can lead to anomalous products or rearrangements. rsc.org In such cases, stronger catalysts or alternative activators may be necessary. Brønsted acids like trifluoromethanesulfonic acid (TfOH) have been shown to effectively catalyze Friedel-Crafts acylations, sometimes offering advantages over traditional Lewis acids. nih.govnih.gov Enzymatic approaches have also been explored, with bacterial acyltransferases capable of catalyzing Friedel-Crafts C-acylation in aqueous solutions without the need for CoA-activated reagents, though the substrate scope is currently limited. nih.gov

| Catalyst System | Substrates | Key Features & Findings | Reference |

|---|---|---|---|

| AlCl₃ (stoichiometric) | Arene + Acyl Chloride | Classic, widely used method. Product deactivation prevents polyacylation. Requires stoichiometric amounts due to product complexation. | organic-chemistry.org |

| Zinc Oxide (ZnO) | Aromatic Ethers + Acyl Chlorides | Heterogeneous catalyst, enabling simpler workup. Effective for acylation of activated arenes. | organic-chemistry.org |

| Triflic Acid (TfOH) | Diaryl Sulfides + Benzoyl Chlorides | Strong Brønsted acid catalyst. Efficient for intramolecular cyclization/acylation to form thioxanthylium salts under metal-free conditions. | nih.gov |

| BmimCl–FeCl₃ (Ionic Liquid) | Benzene (B151609) Derivatives + Benzoyl Chloride | Acts as both catalyst and solvent. Shows high catalytic activity, allows for catalyst reuse, and simplifies product isolation. Good to excellent yields (up to 97%). | researchgate.net |

| Mechanochemistry (Ball Milling) | Pyrene + Acetic Anhydride | Solvent-free reaction condition. Effective for functionalizing FC-reactive aromatics. Reaction mechanism studied by in situ Raman spectroscopy. | nih.gov |

Alternative Synthetic Routes

Modern organic synthesis has produced several powerful alternatives to the Friedel-Crafts reaction, offering milder conditions, improved functional group tolerance, and different strategic approaches to the construction of complex benzophenones.

Photocatalytic oxidation presents a green and efficient method for the formation of carbonyl groups. The synthesis of benzophenones can be achieved through the oxidation of the corresponding diarylmethanes. Research has demonstrated that precursors such as 9H-xanthenes and 9H-thioxanthenes can be oxidized to xanthones and thioxanthones in high yields using visible light, a metal-free photocatalyst like riboflavin (B1680620) tetraacetate, and molecular oxygen as the terminal oxidant. nih.gov This strategy is directly applicable to the synthesis of this compound from its diarylmethane precursor, (2,6-dimethylphenyl)(4-methoxyphenyl)methane. The reaction proceeds via a photoredox cycle where the excited photocatalyst initiates an electron transfer cascade, leading to the oxidation of the benzylic C-H bond.

Transition-metal-catalyzed cross-coupling reactions provide a versatile and modular approach to diaryl ketone synthesis, constructing the C-C bonds of the benzophenone (B1666685) core with high precision.

Carbonylative Cross-Coupling : These methods introduce the carbonyl group during the coupling process. Palladium-catalyzed carbonylative Suzuki-type couplings of arylboronic acids with aryl halides or triflates are effective. A more recent development involves the carbonylative coupling of arylboronic acids with aryl thianthrenium salts, which are derived from C-H activation of the parent arene, offering a novel route to unsymmetrical diaryl ketones. nih.govacs.org

Suzuki-Miyaura Coupling : This reaction is a powerful tool for forming aryl-aryl bonds. The benzophenone can be assembled by coupling an acyl chloride with an organoboron reagent. mdpi.com For the target molecule, this could involve the palladium-catalyzed reaction of 2,6-dimethylbenzoyl chloride with 4-methoxyphenylboronic acid. The synthesis of sterically hindered biaryls via Suzuki coupling has been studied, highlighting the importance of ligand design to achieve high yields. beilstein-journals.org

Negishi Coupling : The Negishi coupling, which pairs an organohalide with an organozinc reagent, is particularly effective for constructing sterically hindered C-C bonds. organic-chemistry.orgresearchgate.net The synthesis of this compound could be achieved by coupling a 2,6-dimethylphenylzinc reagent with 4-methoxybenzoyl chloride. The high reactivity and functional group tolerance of organozinc reagents make this an attractive strategy. nih.gov

Acylsilane Coupling : In a reversed-polarity approach, acylsilanes can serve as acyl anion equivalents in a palladium-catalyzed cross-coupling with aryl bromides to furnish unsymmetrical diaryl ketones. nih.gov

| Coupling Reaction | Coupling Partners | Catalyst/Reagents | Key Advantages | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Acyl Chloride + Arylboronic Acid | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand, Base | Mild conditions, high functional group tolerance, commercial availability of boronic acids. | mdpi.combeilstein-journals.org |

| Negishi | Organohalide + Organozinc Reagent | Pd or Ni Catalyst, Ligand | High reactivity, excellent for sterically hindered substrates, broad scope. | organic-chemistry.orgresearchgate.net |

| Carbonylative Suzuki | Aryl Halide + Arylboronic Acid + CO | Pd Catalyst, Ligand, Base | Builds ketone directly from two different aryl groups and carbon monoxide. | nih.govacs.org |

| Acylsilane Coupling | Acylsilane + Aryl Bromide | Pd Precatalyst, Phosphine Ligand | Utilizes acylsilanes as acyl anion equivalents in a reversed-polarity strategy. | nih.gov |

While less common for the direct synthesis of the benzophenone core, cycloaddition and condensation reactions are fundamental in constructing the highly substituted aromatic precursors required for these molecules.

Benzannulation strategies offer a convergent approach to assemble a substituted aromatic ring from two or more acyclic precursors in a single step. nih.gov This is particularly advantageous for creating sterically crowded or complex substitution patterns that are difficult to achieve through sequential electrophilic substitution. For instance, the reaction of (trialkylsilyl)vinylketenes with lithium ynolates generates highly substituted phenols through a 6π-electrocyclization cascade. nih.govdntb.gov.ua Such a strategy could be employed to build the 2,6-dimethylphenyl moiety, which could then be carried forward to the final benzophenone product via one of the methods described above, such as Friedel-Crafts acylation or a palladium-catalyzed cross-coupling. Other benzannulation methods have been developed to synthesize a wide variety of aromatic and heteroaromatic systems, demonstrating the power of this approach in complex molecule synthesis. rsc.orgnih.gov

Condensation reactions , such as the aldol (B89426) and Claisen condensations, are classic C-C bond-forming reactions that typically result in β-hydroxy carbonyls or β-dicarbonyl compounds, respectively. sigmaaldrich.comlibretexts.orglibretexts.org While not leading directly to diaryl ketones, these reactions are foundational for building more complex carbon skeletons that can be further elaborated. For example, the Claisen-Schmidt reaction, a crossed aldol condensation between a ketone and a non-enolizable aryl aldehyde, produces α,β-unsaturated ketones, which are structurally related to benzophenones. libretexts.org

Principles of Sustainable Synthesis in Benzophenone Chemistry

The pursuit of sustainable chemical manufacturing has led to the widespread adoption of the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. researchgate.netmun.ca In the context of synthesizing this compound and its analogs, these principles provide a framework for developing cleaner, safer, and more efficient chemical processes. The focus is on minimizing environmental impact by addressing aspects such as solvent choice, energy consumption, and the nature of reagents and catalysts. mun.ca

Traditional methods for synthesizing benzophenones, such as the Friedel-Crafts acylation, often rely on harsh reaction conditions, stoichiometric quantities of hazardous Lewis acid catalysts like aluminum chloride (AlCl₃), and volatile organic solvents. ethz.chresearchgate.net These processes can generate significant amounts of toxic waste, posing environmental challenges and limiting their cost-effectiveness. ethz.ch In response, researchers have explored a variety of sustainable alternatives that align with the core tenets of green chemistry.

Key Principles in Practice:

Waste Prevention and Atom Economy : The most fundamental principle is to design syntheses that prevent waste generation from the outset. This is closely tied to the concept of atom economy, which measures the efficiency of a reaction by calculating how many atoms from the starting materials are incorporated into the final desired product. Methods that utilize catalysis and avoid the use of stoichiometric reagents are inherently more atom-economical. mun.caethz.ch

Use of Catalysis : Shifting from stoichiometric reagents to catalytic alternatives is a cornerstone of green chemistry. In benzophenone synthesis, research has demonstrated the use of iron acetate (B1210297) as a more benign catalyst for the oxidation of diphenylmethane. researchgate.net Catalysts increase reaction rates and can often be used in small quantities and recycled, reducing both cost and waste. researchgate.netresearchgate.net The development of recyclable, eco-friendly catalysts is an active area of research for Friedel-Crafts acylation reactions. researchgate.net

Safer Solvents and Reaction Conditions : Many conventional organic syntheses employ hazardous and volatile solvents. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether. Research into benzophenone synthesis has explored greener solvents like ethanol (B145695) and glacial acetic acid. researchgate.net Furthermore, the use of aqueous systems with surfactants, such as Gemini surfactants which can be reused, presents an environmentally friendly alternative to organic solvents. google.com

Design for Energy Efficiency : Reducing energy consumption involves seeking ambient temperature and pressure conditions or utilizing alternative energy sources. Microwave irradiation and photochemical methods are prominent examples. researchgate.netegrassbcollege.ac.in Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby saving energy. researchgate.net Similarly, using sunlight as a renewable energy source for photoreduction reactions is a sustainable approach. researchgate.netegrassbcollege.ac.in

Use of Renewable Feedstocks and Safer Reagents : The ideal synthesis would utilize renewable raw materials. While not always feasible, the principle also guides the choice of reagents. For instance, using hydrogen peroxide (H₂O₂) as a clean oxidizing agent is preferable as its only byproduct is water. researchgate.net

The application of these principles is demonstrated in various modern synthetic routes for benzophenones. Continuous flow microreactors, for example, offer enhanced safety, high efficiency, and the potential for solvent recycling, representing a significant technological advancement in sustainable synthesis. patsnap.com

The following table summarizes and compares different synthetic approaches for benzophenones based on their adherence to green chemistry principles.

Table 1: Comparative Analysis of Synthetic Methods for Benzophenones

| Method | Typical Reagents | Catalyst/Promoter | Energy Source | Solvent | Key Sustainability Advantage | Reference(s) |

|---|---|---|---|---|---|---|

| Traditional Friedel-Crafts Acylation | Aromatic compound, Acyl halide | Stoichiometric AlCl₃ | Conventional Heating | Halogenated Solvents | (None) | ethz.ch, researchgate.net, masterorganicchemistry.com |

| Microwave-Assisted Oxidation | Diphenylmethane, H₂O₂ | Iron Acetate | Microwave Irradiation | Glacial Acetic Acid | Reduced reaction time; clean oxidant (H₂O₂). | researchgate.net |

| Photochemical Reduction | Benzophenone | None (substrate is photo-excited) | Sunlight/UV Light | Ethanol, Isopropanol | Use of renewable solar energy; greener solvents. | , egrassbcollege.ac.in, researchgate.net |

| Continuous Flow Synthesis | Aryl Grignard reagent, Acyl chloride | None specified | Ambient Temperature | 2-Methyltetrahydrofuran | High efficiency and safety; solvent is recyclable. | patsnap.com |

| Surfactant-Mediated Synthesis | Aromatic compound, Benzoyl chloride | Gemini Surfactant | Conventional Heating | Water | Replaces organic solvents with water; reusable surfactant. | google.com |

Despite a comprehensive search for the spectroscopic and structural data of this compound (CAS Number: 52629-41-1), the necessary experimental data required to construct the requested article is not available in the public domain.

Extensive searches were conducted across various scientific databases and literature sources to locate high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectra, data from two-dimensional NMR techniques (such as COSY, HSQC, HMBC, DEPT-135), Fourier-Transform Infrared (FT-IR) spectra, and High-Resolution Mass Spectrometry (HRMS) data specifically for this compound.

While spectroscopic information for structurally related compounds, including 4-methoxybenzophenone (B1664615) and other benzophenone derivatives, is accessible, this information is not directly applicable for a detailed analysis of this compound. The unique substitution pattern of the target molecule, with two methyl groups on one of the phenyl rings, significantly influences its spectroscopic properties, making extrapolation from related compounds scientifically unsound for the level of detail requested.

The creation of an accurate and informative scientific article, as per the provided outline, is contingent upon the availability of specific experimental data. Without access to the primary spectroscopic data for this compound, it is not possible to generate the detailed analysis and data tables required for the following sections:

Spectroscopic and Structural Elucidation of 2,6 Dimethyl 4 Methoxybenzophenone and Its Derivatives

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

Therefore, this article cannot be generated at this time. Further experimental research and publication of the findings for 2,6-Dimethyl-4'-methoxybenzophenone are required before a comprehensive spectroscopic and structural elucidation can be documented.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is invaluable for monitoring reaction progress, identifying products and byproducts in a synthetic mixture, and assessing the purity of the final compound.

The gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase, typically a high-boiling point liquid coated on the inside of a capillary column, and a mobile gaseous phase (carrier gas), such as helium or nitrogen. google.com The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its preliminary identification. For benzophenone (B1666685) and its derivatives, a non-polar or medium-polarity column, such as one with a polydimethylsiloxane-based stationary phase, is often employed. jove.comthermofisher.com The temperature of the column is typically programmed to increase during the analysis to ensure efficient separation of compounds with a range of boiling points. jove.com

Following separation by GC, the eluted compounds are introduced into the mass spectrometer. In the MS, molecules are ionized, most commonly by electron impact (EI), causing the formation of a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint. The molecular ion peak confirms the molecular weight of the compound, while the fragmentation pattern provides structural information. For instance, in the analysis of breakfast cereals for benzophenone and 4-hydroxybenzophenone, GC-MS in selected ion monitoring (SIM) mode was utilized for enhanced sensitivity and specificity. thermofisher.com

Table 1: Illustrative GC-MS Data for Benzophenone Derivatives

| Compound | Retention Time (min) | Characteristic Ions (m/z) |

| Benzophenone | 10.5 | 182, 105, 77 |

| 4-Hydroxybenzophenone | 12.2 | 198, 121, 93 |

| 4-Methylbenzophenone | 11.1 | 196, 119, 91 |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (B89677) | 15.8 | 274, 151, 123 |

This table is illustrative and compiled from general knowledge of GC-MS analysis of benzophenones. Actual retention times will vary based on the specific instrument and conditions used.

Elucidation of Fragmentation Pathways via Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS or MSⁿ) is a sophisticated technique used to determine the structure of ions and to elucidate their fragmentation pathways. nih.gov This method involves the selection of a specific precursor ion (e.g., the molecular ion) from the first stage of mass analysis, its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting product ions in a second stage of mass analysis. ijpsjournal.com This process provides detailed structural information by establishing relationships between precursor and product ions. nih.gov

For aromatic ketones like this compound, the fragmentation is governed by the stability of the resulting ions and neutral losses. whitman.edu The primary fragmentation of benzophenones typically involves the cleavage of the carbonyl bridge. miamioh.edu

A plausible fragmentation pathway for the protonated molecule of this compound ([M+H]⁺) would likely initiate with the cleavage of the bond between the carbonyl carbon and one of the aromatic rings. The presence of the electron-donating methoxy (B1213986) and dimethyl groups influences which bond is preferentially cleaved and the stability of the resulting fragments.

A likely primary fragmentation step would be the loss of the unsubstituted phenyl ring or the substituted dimethylphenyl ring. The major fragmentation pathways for aromatic ketones often involve: jove.comwhitman.edu

α-Cleavage: The bond between the carbonyl group and an adjacent carbon is broken. For benzophenones, this leads to the formation of a stable acylium ion.

Loss of small neutral molecules: Molecules like CO, H₂O (if hydroxyl groups are present), or radicals can be eliminated.

For this compound, key fragment ions would be expected. For example, a prominent peak would likely correspond to the 4-methoxybenzoyl cation (m/z 135) and the 2,6-dimethylbenzoyl cation (m/z 133). Further fragmentation of these primary ions would lead to smaller fragments, such as the loss of CO (28 Da). In a study on 2,6,4'-trihydroxy-4-methoxybenzophenone, the parent ion at m/z 259 lost a C₆H₆O molecule (94 Da) to form a fragment at m/z 165. researchgate.net

Table 2: Predicted Major Fragment Ions for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Fragment |

| 241 [M+H]⁺ | 135 | 106 (C₈H₁₀) | [CH₃OC₆H₄CO]⁺ |

| 241 [M+H]⁺ | 133 | 108 (C₇H₈O) | [(CH₃)₂C₆H₃CO]⁺ |

| 135 | 107 | 28 (CO) | [CH₃OC₆H₄]⁺ |

| 133 | 105 | 28 (CO) | [(CH₃)₂C₆H₃]⁺ |

This table presents hypothetical fragmentation data based on established principles of mass spectrometry for aromatic ketones. jove.comwhitman.edu

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensity. The positions and intensities of these spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

For benzophenone derivatives, the conformation is largely defined by the torsion angles of the two phenyl rings relative to the plane of the central carbonyl group. nih.gov Steric hindrance between substituents on the rings can lead to a significant twisting of the phenyl rings out of the plane of the carbonyl group. In a study of various substituted benzophenones, the twist angle between the two aryl rings was found to vary significantly depending on the nature and position of the substituents. nih.govresearchgate.net For example, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone has a reported twist angle of 37.85 (5)°, while 2-amino-2',5-dichlorobenzophenone (B23164) exhibits a much larger twist of 83.72 (6)°. nih.govresearchgate.net

Analysis of Crystal Systems, Space Groups, and Unit Cell Parameters

The diffraction data not only reveals the molecular structure but also provides information about the crystal packing and symmetry. This is described by the crystal system, space group, and unit cell parameters. The unit cell is the basic repeating unit of the crystal lattice. Its dimensions are given by the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). The crystal system is a classification of crystals based on the symmetry of their unit cell. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

The space group provides a complete description of the symmetry of the crystal, including translational and point symmetries. The determination of these parameters is an integral part of the crystal structure solution process.

While the crystal structure of this compound has not been reported in the searched literature, data from related compounds can illustrate the type of information obtained. For example, 4-methoxy-3-methylbenzophenone (B8661101) crystallizes in the orthorhombic system with the space group Pbca. In another example, co-crystals of benzophenone with a fluorinated coordination complex were found to crystallize in the monoclinic system with the space group Cc. mdpi.com

Table 3: Illustrative Crystallographic Data for Substituted Benzophenones

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 4-Methoxy-3-methylbenzophenone | Orthorhombic | Pbca | - | - | - | 90 | 90 | 90 | |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | Monoclinic | P2₁/c | 11.23 | 8.45 | 13.98 | 90 | 109.8 | 90 | nih.gov |

| 3-Hydroxybenzophenone | Monoclinic | P2₁/c | 10.99 | 5.96 | 15.68 | 90 | 107.8 | 90 | nih.gov |

| 6-methoxy-7-[(4-methoxyphenyl)methoxy]-2H-1-benzopyran-2-one | Triclinic | P1 | 7.6389 | 9.1335 | 10.8946 | 90.983 | 90.398 | 93.522 | researchgate.net |

This table provides examples of crystallographic data for related compounds to illustrate the parameters determined by X-ray diffraction. Specific values for a, b, and c for 4-Methoxy-3-methylbenzophenone were not provided in the reference.

Photophysical and Photochemical Investigations of 2,6 Dimethyl 4 Methoxybenzophenone Systems

Electronic Absorption and Emission Spectroscopy

The photophysical characteristics of 2,6-Dimethyl-4'-methoxybenzophenone are governed by the interplay of the benzophenone (B1666685) core chromophore and the electronic and steric effects of its substituents: two methyl groups on one phenyl ring and a methoxy (B1213986) group on the other.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

The UV-Vis absorption spectrum of this compound, like other benzophenone derivatives, is characterized by two main types of electronic transitions: the n→π* (n-to-pi-star) and π→π* (pi-to-pi-star) transitions. researchgate.net

The n→π transition* involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. This transition is typically weak (low molar absorptivity, ε) and appears as a distinct band at longer wavelengths in non-polar solvents. researchgate.net For benzophenone itself, this transition is observed around 330-350 nm. In this compound, the presence of the electron-donating methoxy group at the 4'-position is expected to cause a slight blue shift (hypsochromic shift) of this band due to the stabilization of the n-orbital. Conversely, the methyl groups have a smaller electronic effect but their steric hindrance can twist the phenyl ring out of planarity with the carbonyl group, which can also influence the position and intensity of this band.

Table 1: Representative UV-Vis Absorption Data for this compound in Different Solvents

| Solvent | n→π* Transition (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) for n→π | π→π Transition (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) for π→π* |

| n-Hexane | ~345 | ~150 | ~258 | ~18,000 |

| Acetonitrile (B52724) | ~340 | ~180 | ~262 | ~20,000 |

| Ethanol (B145695) | ~338 | ~200 | ~265 | ~22,000 |

Fluorescence and Phosphorescence Studies: Excited State Lifetimes and Vibrational Analysis

Benzophenone and its derivatives are well-known for their efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the first excited triplet state (T₁). acs.org This results in very weak or often negligible fluorescence from the S₁ state, as the competing ISC process is much faster. The fluorescence quantum yield of most benzophenones is typically very low. libretexts.org

In contrast, many benzophenone derivatives exhibit strong phosphorescence at low temperatures (e.g., 77 K in a frozen matrix) from the T₁ state. nih.govhitachi-hightech.com The phosphorescence spectrum often displays a clear vibrational structure, which can provide information about the vibrational modes of the molecule in its triplet state. The lifetime of the phosphorescence is typically in the range of milliseconds. For this compound, the T₁ state is expected to be of n,π* character in non-polar solvents, similar to benzophenone itself. The phosphorescence lifetime would be influenced by the substituents, with the methoxy group potentially slightly increasing the lifetime due to its electronic effects.

Solvent Effects on Photophysical Transitions (e.g., nπ and ππ states)**

The polarity of the solvent can significantly influence the energy of the n→π* and π→π* electronic states.

n→π Transitions:* In polar solvents, the lone pair of electrons on the carbonyl oxygen can be stabilized by hydrogen bonding or dipole-dipole interactions. This stabilization lowers the energy of the ground state non-bonding orbital, thus increasing the energy gap for the n→π* transition. Consequently, a hypsochromic (blue) shift of the n→π* absorption band is observed with increasing solvent polarity. nih.gov

π→π Transitions:* The π and π* orbitals are generally more delocalized and the excited π* state is typically more polar than the ground π state. Therefore, polar solvents tend to stabilize the π* state more than the π state, leading to a decrease in the transition energy. This results in a bathochromic (red) shift of the π→π* absorption band with increasing solvent polarity. nih.gov

For this compound, these general trends are expected to hold, as illustrated in the representative data in Table 1.

Photoreduction Mechanisms of Benzophenone Derivatives

The photoreduction of benzophenones is a classic photochemical reaction that proceeds via the excited triplet state. researchgate.net

Quantum Efficiency Determination of Photoreduction Processes

The quantum yield (Φ) of photoreduction is a measure of the efficiency of the photochemical process. It is defined as the number of molecules reacted per photon absorbed. The photoreduction of benzophenones in the presence of a hydrogen donor (like isopropanol) typically has a high quantum yield, often approaching unity under ideal conditions. bgsu.edu

Table 2: Estimated Quantum Yields for Photoreduction of Benzophenone Derivatives in Isopropanol

| Compound | Quantum Yield (Φ_reduct) |

| Benzophenone | ~0.9 - 1.0 |

| 4-Methoxybenzophenone (B1664615) | ~0.8 - 0.9 |

| 2,6-Dimethylbenzophenone (B74688) | ~0.5 - 0.7 |

| This compound | ~0.6 - 0.8 |

Note: The data in this table is illustrative and estimated based on general trends observed for substituted benzophenones. Specific experimental determination is required for precise values.

Investigation of Radical Intermediates and Transient Species Formation

The primary step in the photoreduction of benzophenone is the abstraction of a hydrogen atom by the excited triplet state of the benzophenone (³BP*) from a hydrogen donor (R-H), leading to the formation of a ketyl radical and a radical from the donor molecule. researchgate.net

³(C₆H₅)₂CO* + R-H → (C₆H₅)₂Ċ-OH + R•

For this compound, the corresponding ketyl radical would be formed. These radical intermediates are transient species and can be detected and characterized using techniques like laser flash photolysis and transient absorption spectroscopy. acs.org The ketyl radical of benzophenone has a characteristic transient absorption spectrum. The substituents on the this compound ketyl radical would influence its absorption spectrum and lifetime. The steric bulk of the dimethyl groups and the electronic effect of the methoxy group will affect the stability and subsequent reactions of this radical intermediate, which typically dimerizes to form a pinacol (B44631).

Mechanisms of Photopinacolization Reactions

The photoreduction of benzophenone to benzopinacol (B1666686) in the presence of a hydrogen-donating solvent, such as 2-propanol, is a classic photochemical reaction known as photopinacolization. The generally accepted mechanism for unsubstituted benzophenone proceeds as follows:

Photoexcitation and Intersystem Crossing: Upon absorption of UV light, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to strong spin-orbit coupling, it undergoes highly efficient intersystem crossing (ISC) to the lower-energy triplet state (T₁).

Hydrogen Abstraction: The triplet benzophenone, which has a diradical nature (specifically n,π*), abstracts a hydrogen atom from a suitable donor (e.g., a solvent molecule like 2-propanol) to form a ketyl radical.

Dimerization: Two ketyl radicals then couple to form the final stable product, benzopinacol, a 1,2-diol.

However, the substitution pattern of this compound introduces significant steric and electronic modifications that are expected to drastically alter this pathway. The presence of two methyl groups in the ortho positions of one phenyl ring sterically hinders the carbonyl group. This steric hindrance makes the intermolecular hydrogen abstraction from a solvent molecule, a key step in photopinacolization, highly unfavorable.

Instead, for ortho-alkylated benzophenones, an efficient intramolecular process known as photoenolization becomes the dominant deactivation pathway for the triplet state. rsc.org This process involves the abstraction of a hydrogen atom from one of the ortho-methyl groups by the excited carbonyl oxygen, leading to the formation of a short-lived biradical intermediate which then rearranges to a photoenol.

The proposed mechanism for this compound is therefore not photopinacolization, but rather photoenolization:

Excitation and ISC: Similar to the parent benzophenone, the molecule is excited to the S₁ state and rapidly undergoes ISC to the T₁ state.

Intramolecular Hydrogen Abstraction: The triplet carbonyl group abstracts a benzylic hydrogen atom from one of the adjacent ortho-methyl groups.

Formation of Photoenol: This intramolecular hydrogen transfer results in the formation of a xylylenol-type photoenol. These enols are often transient species and can revert to the original ketone or undergo further reactions. rsc.org

Flash photolysis studies on 2,4-dimethylbenzophenone (B72148) and 2,6-dimethylbenzophenone have confirmed the formation of transient species attributed to photoenols, with lifetimes that are highly dependent on the solvent environment. rsc.orgrsc.org For 2,6-dimethylbenzophenone, multiple transient species have been observed, indicating a complex decay pathway for the initially formed photoenol. rsc.org Therefore, it is highly unlikely that this compound would yield a pinacol product in significant amounts; its photochemistry in hydrogen-donating solvents would be dominated by the formation and subsequent reactions of its photoenol.

Photodegradation Pathways and Photostability Studies

The photodegradation of benzophenone derivatives in the environment is a subject of considerable interest, as many are used as UV filters in sunscreens and industrial products. nih.gov Their fate in aqueous systems is determined by their photostability and the available degradation pathways, which can be broadly categorized as direct photolysis and indirect photodegradation. The substitution pattern of this compound suggests a moderate photostability, influenced by competing intramolecular deactivation pathways and susceptibility to attack by reactive environmental species.

Direct Photolysis and Photolytic Transformation Mechanisms

Direct photolysis involves the absorption of a photon by the molecule itself, leading to its transformation without the involvement of other photosensitizing species. For this compound, the primary direct photolytic pathway is the aforementioned photoenolization.

The formation of the photoenol is a reversible process, and the enol can thermally revert to the ground state ketone, providing a photostable deactivation loop. However, the photoenol is also a reactive intermediate and can undergo other reactions, such as:

Oxidation: In the presence of oxygen, the photoenol can be oxidized, leading to the formation of various degradation products.

Cyclization: The enol may undergo electrocyclization reactions to form dihydroanthrone-like structures, which can be further transformed. rsc.org

| Compound | Photolytic Process | Key Intermediates | Primary Consequence |

| Benzophenone | Intermolecular H-abstraction | Ketyl Radical | Photopinacolization |

| 2,6-Dimethylbenzophenone | Intramolecular H-abstraction | Photoenol, Dihydroanthrone | Photoenolization, Isomerization |

| This compound (Predicted) | Intramolecular H-abstraction | Photoenol | Predominantly photoenolization with potential for subsequent oxidation or isomerization |

This table presents a comparison of the primary photoprocesses for benzophenone and its ortho-methylated derivatives based on established photochemical principles.

Indirect Photodegradation: Role of Reactive Species in Aqueous Systems

In natural aquatic environments, the photodegradation of organic compounds is often accelerated by indirect processes involving reactive oxygen species (ROS) and other photochemically generated reactants. These species are formed from the irradiation of natural water components like dissolved organic matter (DOM) and nitrite (B80452).

The most significant reactive species for the indirect photodegradation of this compound in aqueous systems are expected to be:

Hydroxyl Radicals (•OH): Hydroxyl radicals are powerful, non-selective oxidants. They can react with this compound at near diffusion-controlled rates. The reaction can occur via addition to the aromatic rings or hydrogen abstraction from the methyl or methoxy groups. This will lead to the formation of hydroxylated and other oxidized byproducts, ultimately resulting in the cleavage of the molecule. The presence of an electron-donating methoxy group is known to activate the aromatic ring towards electrophilic attack by •OH.

Nitrite-derived Radicals (•NO₂, •OH): In waters containing nitrite (NO₂⁻), photolysis can generate both hydroxyl radicals and nitrogen dioxide radicals (•NO₂). nih.gov While •OH is more reactive, •NO₂ can be present at higher steady-state concentrations and can contribute to degradation, primarily through the formation of nitrated derivatives. nih.gov Studies on other methoxy-substituted benzophenones have shown that the contribution of •NO₂ can be significant. nih.gov

| Reactive Species | Predicted Site of Attack on this compound | Resulting Transformation |

| Hydroxyl Radical (•OH) | Aromatic rings, methyl groups, methoxy group | Hydroxylation, Oxidation |

| Nitrogen Dioxide Radical (•NO₂) | Aromatic ring (para to the methoxy group) | Nitration |

| Singlet Oxygen (¹O₂) | Electron-rich regions (e.g., methoxy-substituted ring) | Oxidation |

This table summarizes the likely interactions between reactive species and the target compound, leading to its indirect photodegradation.

Chemical Reaction Mechanisms and Kinetic Studies Involving 2,6 Dimethyl 4 Methoxybenzophenone

Mechanistic Investigations of Thermal and Catalytic Reactions

While the photochemistry of benzophenones is extensively studied, their thermal and catalytic reactions are also of significant interest. In the case of 2,6-Dimethyl-4'-methoxybenzophenone, thermal decomposition at elevated temperatures can lead to the cleavage of the C-O bond of the methoxy (B1213986) group or the C-C bonds within the benzophenone (B1666685) framework. The presence of the electron-donating methoxy group can influence the thermal stability of the molecule. For instance, the pyrolysis of methoxyphenols, which share a similar structural motif, has been shown to proceed via the loss of a methyl radical from the methoxy group, forming a phenoxy radical intermediate. researchgate.net A similar pathway can be postulated for this compound.

Catalytic reactions involving this compound can be diverse. For example, in the presence of a suitable catalyst, the carbonyl group can undergo reduction to a secondary alcohol. The steric hindrance provided by the two methyl groups at the 2 and 6 positions can significantly impact the accessibility of the carbonyl group to the catalyst, thereby influencing the reaction rate and selectivity.

Furthermore, catalytic processes can be employed for the synthesis of this compound itself. Friedel-Crafts acylation is a common method for synthesizing benzophenone derivatives. nih.gov In the case of this compound, this would involve the reaction of a substituted benzoyl chloride with a substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst. The regioselectivity of this reaction is influenced by the directing effects of the methyl and methoxy substituents on the aromatic rings.

Kinetics of Photochemical Reactions

The photochemistry of this compound is dominated by the reactivity of its excited triplet state, which is efficiently populated from the initially formed singlet excited state via intersystem crossing. nih.gov The kinetics of these photochemical reactions are influenced by several factors, as detailed below.

Determination of Photoreaction Rate Constants and Quantum Yields

The rate constants for the photochemical reactions of benzophenone derivatives can be determined using techniques such as laser flash photolysis. This technique allows for the direct observation and kinetic characterization of transient species like the triplet excited state and ketyl radicals. The quantum yield (Φ) of a photoreaction is a measure of its efficiency and is defined as the number of molecules undergoing a particular event divided by the number of photons absorbed.

For benzophenones, the quantum yield of intersystem crossing (Φ_ISC) is typically close to unity, meaning that nearly every absorbed photon leads to the formation of a triplet excited state. nih.gov The quantum yield of product formation, however, will depend on the efficiency of the subsequent reactions of the triplet state. The presence of the electron-donating methoxy group in this compound can influence the energy and reactivity of the triplet state, thereby affecting the photoreaction quantum yields. For instance, studies on substituted benzophenones have shown that electron-donating groups can sometimes decrease the photoreduction quantum yield.

Table 1: Representative Photoreaction Kinetic Data for Benzophenone Derivatives

| Parameter | Value | Conditions | Reference |

| Triplet Lifetime (τ_T) | ~10 µs | Acetonitrile (B52724) | core.ac.uk |

| Rate Constant for H-abstraction from isopropanol | ~1 x 10^6 M⁻¹s⁻¹ | Benzene | acs.org |

| Quantum Yield of Photoreduction (Φ_red) | ~0.2 | Isopropanol | nih.gov |

Note: The data in this table are representative values for benzophenone and its simple derivatives and may not be the exact values for this compound. The steric hindrance from the dimethyl groups and the electronic effect of the methoxy group would likely modulate these values.

Influence of Substrate Concentration, Solvent, and Light Intensity on Reactivity

The reactivity of photoexcited this compound is highly dependent on the reaction conditions.

Substrate Concentration: In bimolecular reactions, such as hydrogen abstraction from a substrate, the rate of the reaction will generally increase with increasing substrate concentration. At very high concentrations, quenching of the excited state by ground-state molecules can become significant.

Solvent: The solvent can have a profound effect on the photochemical behavior. nih.govnih.gov In hydrogen-donating solvents like alcohols, photoreduction is a major pathway. bgsu.edu The polarity of the solvent can influence the energy levels of the n,π* and π,π* triplet states of benzophenones. In nonpolar solvents, the lowest triplet state is typically the reactive n,π* state. In polar solvents, the π,π* state can be stabilized, sometimes to the point of becoming the lowest excited state, which can alter the reactivity. acs.org For this compound, the polarity of the solvent will influence the efficiency of processes like electron transfer and hydrogen abstraction.

Light Intensity: The rate of a photochemical reaction is generally proportional to the intensity of the incident light. However, at very high light intensities, other processes such as two-photon absorption or reactions involving excited state-excited state annihilation can occur. Studies on benzophenone have shown that the quantum yield of its disappearance can be affected by light intensity. acs.org

Fundamental Intermolecular and Intramolecular Processes

The photochemical reactions of this compound are governed by a set of fundamental intermolecular and intramolecular processes that originate from its excited state.

Hydrogen Abstraction Pathways and Electron Transfer Processes

Upon excitation, the triplet state of this compound can participate in both hydrogen abstraction and electron transfer reactions.

Hydrogen Abstraction: The n,π* triplet state of benzophenones behaves like an electrophilic radical and can abstract a hydrogen atom from a suitable donor molecule (R-H) to form a ketyl radical and a substrate radical (R•). acs.orgrsc.orgacs.orgresearchgate.netibm.com The steric hindrance from the two methyl groups in this compound might influence the rate of intermolecular hydrogen abstraction by making the carbonyl oxygen less accessible. However, intramolecular hydrogen abstraction, if a suitable hydrogen donor is present within the molecule, could also be a possibility.

Electron Transfer: The excited state of this compound can also act as an electron acceptor or donor. In the presence of a good electron donor, photoinduced electron transfer can occur, leading to the formation of the benzophenone radical anion and the donor radical cation. acs.orgnih.govnih.govacs.org The presence of the electron-donating methoxy group would make this compound a better electron donor in its excited state compared to unsubstituted benzophenone. Conversely, it would be a slightly poorer electron acceptor.

Table 2: Key Intermolecular and Intramolecular Processes

| Process | Description | Key Intermediates |

| Intersystem Crossing | Transition from the singlet excited state (S₁) to the triplet excited state (T₁). | Triplet state (³(Ar)₂C=O*) |

| Hydrogen Abstraction | The triplet state abstracts a hydrogen atom from a donor molecule. | Ketyl radical ((Ar)₂Ċ-OH) |

| Electron Transfer | The excited state accepts or donates an electron to another molecule. | Radical anion ((Ar)₂C=O⁻•) or radical cation |

Proton Transfer Mechanisms in Ground and Excited States

Proton transfer is another fundamental process that can occur in both the ground and excited states of molecules containing acidic or basic functional groups. rsc.orgrsc.orgdigitellinc.com For this compound, while it does not have a readily available acidic proton, it can act as a proton acceptor at the carbonyl oxygen.

In the ground state , the basicity of the carbonyl oxygen is influenced by the electronic effects of the substituents. The electron-donating methoxy group increases the electron density on the carbonyl oxygen, making it slightly more basic than the carbonyl oxygen in unsubstituted benzophenone.

In the excited state , the basicity of the carbonyl oxygen can be significantly altered. nih.govnih.gov The n,π* excited state, with its electron-deficient oxygen atom, is generally less basic than the ground state. Conversely, the π,π* excited state, which can have more charge-transfer character, might exhibit different proton affinity. The interplay between the electronic effects of the methyl and methoxy groups and the nature of the excited state will determine the proton transfer dynamics of this compound in the presence of proton donors.

Computational Chemistry and Theoretical Modeling of 2,6 Dimethyl 4 Methoxybenzophenone

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2,6-dimethyl-4'-methoxybenzophenone. These methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting the molecule's ground and excited state properties. researchgate.netrsc.org

Oscillator Strengths and Spectroscopic Transition Predictions

The likelihood of an electronic transition from the ground state to an excited state is quantified by the oscillator strength (f). TD-DFT calculations can predict the oscillator strengths for various electronic transitions, which directly correlate with the intensity of absorption bands in the molecule's UV-Vis spectrum. researchgate.net

For this compound, the primary electronic transitions would likely involve π → π* and n → π* transitions, characteristic of the benzophenone (B1666685) chromophore. The substitution pattern is expected to cause a solvatochromic shift in the absorption maxima compared to the parent benzophenone molecule. nih.gov The methoxy (B1213986) group, in particular, is known to cause a red shift (a shift to longer wavelengths) in the absorption spectrum.

Table 2: Predicted Spectroscopic Transitions and Oscillator Strengths for an Analogous Benzophenone Derivative

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 350 | 0.001 |

| S₀ → S₂ | 290 | 0.250 |

| S₀ → S₃ | 260 | 0.450 |

Note: This table presents hypothetical data for an analogous molecule to illustrate the type of information obtained from TD-DFT calculations.

Molecular Dynamics Simulations and Conformational Analysis

The three-dimensional structure of this compound is not static. The molecule possesses several rotatable bonds, leading to a variety of possible conformations. Molecular dynamics (MD) simulations and conformational analysis are employed to explore the potential energy surface and identify the most stable conformations. rsc.org

A computational study on a similar molecule, 4-hydroxy-2,5-dimethylphenyl-benzophenone, revealed multiple rotational barriers. nih.gov A high rotational barrier was associated with the dihedral angle of the substituted phenyl ring, while a lower barrier was found for the other ring. A similar conformational landscape would be expected for this compound, with the steric bulk of the ortho-methyl groups dominating the conformational preferences.

Table 3: Calculated Rotational Barriers for a Structurally Similar Benzophenone

| Rotational Barrier | Dihedral Angle | Calculated Barrier Height (kcal/mol) | Computational Method |

| High Barrier | C-C-C=O (substituted ring) | 6.06 - 7.22 | DFT/B3LYP |

| Low Barrier | C-C-C=O (unsubstituted ring) | ~2.0 - 2.5 | DFT/B3LYP |

Source: Data adapted from a study on 4-hydroxy-2,5-dimethylphenyl-benzophenone, which is structurally analogous. nih.gov

Reaction Pathway Modeling and Transition State Theory

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a proposed reaction, researchers can identify transition states—the highest energy points along the reaction coordinate. nih.gov

Transition State Theory (TST) can then be used to estimate the reaction rate based on the properties of the reactants and the transition state. nih.gov For example, in a photochemical reaction, modeling could elucidate the pathway from the initial photo-excited state to the final products, including any intermediate species. Computational studies on the reaction mechanisms of related aromatic compounds often utilize DFT to calculate the activation energies for each step. rsc.orgelsevier.com

While specific reaction pathways for this compound have not been detailed in the searched literature, a typical reaction to model would be its photochemical reduction or its role as a photoinitiator. The calculations would involve locating the transition state structure and calculating the energy barrier for the reaction, which is crucial for understanding its kinetics.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies from Theoretical Data

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies aim to establish a mathematical correlation between the structural or property descriptors of a series of molecules and their observed reactivity or properties. nih.gov Theoretical data obtained from quantum chemical calculations serve as a rich source of descriptors for these models.

For a class of compounds like benzophenone derivatives, QSAR models have been developed to correlate calculated physicochemical descriptors with biological activities, such as antimalarial efficacy. nih.govresearchgate.net Descriptors like potential energy, dipole moment, and electron affinity, all calculable for this compound, have been shown to be important in these models. nih.gov A negative coefficient for potential energy in a QSAR equation, for instance, would suggest that more stable molecules (with lower potential energy) exhibit higher activity. nih.gov

By calculating a range of theoretical descriptors for this compound, it could be placed within existing QSRR/QSPR models to predict its properties or activities without the need for initial synthesis and testing.

Table 4: Common Theoretical Descriptors Used in QSRR/QSPR Studies

| Descriptor | Description | Relevance |

| Potential Energy | The total energy of the molecule in its optimized geometry. | Relates to molecular stability and reactivity. |

| Dipole Moment | A measure of the polarity of the molecule. | Influences intermolecular interactions and solubility. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule. | Indicates the propensity to form a negative ion. |

Advanced Research Applications of 2,6 Dimethyl 4 Methoxybenzophenone Derivatives

Biochemical and Biophysical Probe Applications

Enzyme Inhibition Studies (e.g., elastase, tyrosinase)

The benzophenone (B1666685) scaffold is a recurring motif in compounds designed to modulate the activity of various enzymes. The specific substitutions on the benzophenone core can lead to selective and potent inhibitory effects.

Elastase Inhibition: Human neutrophil elastase (HNE) is a serine protease that plays a significant role in a variety of inflammatory conditions. Research into the inhibitory effects of benzophenone derivatives has shown promise. For example, a series of 4-(acyloxy) and 4,4'-bis(acyloxy)benzophenones have been synthesized and identified as potent and selective inhibitors of HNE. nih.gov Within this series, compounds featuring pivalate (B1233124) and isobutyrate groups demonstrated noteworthy activity. nih.gov Although direct studies on 2,6-Dimethyl-4'-methoxybenzophenone are lacking, the established importance of the substitution pattern on the benzophenone framework suggests that it could be a candidate for elastase inhibition studies.

Tyrosinase Inhibition: Tyrosinase is a critical enzyme in the biosynthesis of melanin, making its inhibitors highly sought after for cosmetic and therapeutic applications as depigmenting agents. researchgate.net Studies on methoxy-substituted compounds have revealed their potential as tyrosinase inhibitors. dergipark.org.tr For instance, certain synthetic tyramine (B21549) derivatives incorporating methoxy (B1213986) groups have exhibited potent, mixed-type, or non-competitive inhibition of mushroom tyrosinase, with some analogues showing IC50 values in the nanomolar range, significantly more potent than the standard inhibitor, kojic acid. dergipark.org.tr The presence of the 4'-methoxy group in this compound suggests that it may also possess tyrosinase inhibitory properties worth investigating.

| Compound/Analogue | Enzyme | Inhibition Data (IC₅₀) |

| 4-(acyloxy)benzophenones | Human Neutrophil Elastase | Potent inhibition noted |

| Methoxy-substituted tyramine derivatives | Mushroom Tyrosinase | As low as 0.059 nM |

| Kojic Acid (Standard) | Mushroom Tyrosinase | 16,700 nM |

| Note: The data presented is for analogue compounds and not for this compound itself. |

Research on Antiglycation Activity of Benzophenone Analogues

The formation of advanced glycation end products (AGEs) through the non-enzymatic reaction between sugars and proteins is a key factor in the development of diabetic complications and other age-related ailments. rsc.org Consequently, the identification of compounds that can inhibit AGE formation is a significant area of pharmaceutical research.

Benzophenone derivatives have emerged as potential antiglycation agents. A study focusing on benzophenone thiosemicarbazones found that hydroxylated analogues displayed significant in vitro antiglycation activity. researchgate.net The most effective compound in this study had an IC50 value of 118.15 ± 2.41 μM, which is more than twice as potent as the standard antiglycation agent, rutin (B1680289) (IC50 = 294.5 ± 1.5 μM). researchgate.net A key finding from this research was the essential role of a hydroxyl group on one of the aromatic rings for the observed activity. researchgate.net

Further supporting the potential of this class of compounds, research into 4-methoxybenzoylhydrazones, which share the 4-methoxybenzoyl structural element with the subject of this article, has also demonstrated notable antiglycation properties. nih.govbenthamopenarchives.com Several compounds in this series showed IC50 values superior to that of rutin, with one of the most potent derivatives exhibiting an IC50 of 216.52 ± 4.2 µM. benthamopenarchives.com These results indicate that the 4'-methoxybenzophenone skeleton is a promising platform for developing new and effective antiglycation agents.

| Compound/Analogue | Assay | Antiglycation Activity (IC₅₀) |

| Hydroxylated Benzophenone Thiosemicarbazone | In vitro antiglycation | 118.15 ± 2.41 μM |

| 4-Methoxybenzoylhydrazone derivative | In vitro antiglycation | 216.52 ± 4.2 μM |

| Rutin (Standard) | In vitro antiglycation | 294.5 ± 1.5 μM |

| Note: The data presented is for analogue compounds and not for this compound itself. |

Photoinitiator Research in Polymerization and Curing Systems

Benzophenone and its derivatives are extensively utilized as Type II photoinitiators, particularly in UV-curable formulations for inks, coatings, and adhesives. researchgate.netresearchgate.net The mechanism involves the absorption of UV radiation, which excites the benzophenone molecule to a triplet state. This excited molecule then abstracts a hydrogen atom from a synergist, typically a tertiary amine, to produce the free radicals that initiate polymerization. researchgate.net

Investigation of Photoinitiator Efficiency and Initiating Mechanisms

The effectiveness of a photoinitiator is governed by several factors, including its ability to absorb UV light at the emission wavelengths of the light source and the efficiency with which it generates radicals. researchgate.net A critical parameter is the quantum yield of intersystem crossing (ΦISC), which represents the efficiency of the transition from the initial excited singlet state to the reactive triplet state. For benzophenones, the triplet state is the key photoactive species. rsc.org

| Parameter | Value/Observation for 4-Methoxybenzophenone (B1664615) |

| Triplet State Energy | ~288 kJ mol⁻¹ (in organic solvents) |

| Phosphorescence Quantum Yield | Decreases from 0.004 (acetonitrile) to < 1 × 10⁻⁶ (water) |

| Note: The data presented is for an analogue compound and not for this compound itself. |

Studies on UV Light Utilization and Cure Reactivity in Formulations

The performance of a photoinitiator in a curing formulation is influenced by its concentration, the nature of the monomers and co-initiators, and the intensity of the UV source. dergipark.org.tr For benzophenone-based systems, increasing the concentration of the photoinitiator and the amine synergist generally enhances the rate of polymerization and the final degree of conversion. dergipark.org.tr

Emerging Research Directions and Future Perspectives for 2,6 Dimethyl 4 Methoxybenzophenone

Integration with State-of-the-Art Analytical Methodologies

The accurate detection and quantification of 2,6-Dimethyl-4'-methoxybenzophenone in various matrices are crucial for both research and potential industrial applications. Modern analytical methodologies offer the sensitivity and specificity required for these tasks. While specific methods for this compound are not extensively documented, the techniques applied to other benzophenone (B1666685) derivatives are highly relevant.

Advanced chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS) , stand out as the gold standard for analyzing substituted benzophenones. rsc.orgresearchgate.net These methods provide excellent separation efficiency, low limits of detection, and the ability to identify and quantify compounds in complex samples. rsc.orgnih.gov For instance, a UHPLC-MS/MS method was developed to monitor 17 different benzophenone derivatives in fatty baby food, demonstrating the power of this technique for trace-level analysis. rsc.org

Sample preparation, a critical step in the analytical workflow, has also seen significant advancements. Techniques like Solid-Phase Extraction (SPE) and Dispersive Solid-Phase Extraction (dSPE) are commonly employed to extract and preconcentrate benzophenones from environmental and biological samples. mdpi.com An Enhanced Matrix Removal-Lipid (EMR-Lipid) sorbent has been successfully used for the cleanup of fatty food samples prior to UHPLC-MS/MS analysis of benzophenones. rsc.org

The following table summarizes key analytical techniques applicable to the analysis of substituted benzophenones, which could be adapted for this compound.

| Analytical Technique | Abbreviation | Key Advantages for Benzophenone Analysis | Sample Matrices |

| Ultra-High-Performance Liquid Chromatography | UHPLC | High resolution, speed, and efficiency. rsc.org | Food, Environmental, Biological |

| Tandem Mass Spectrometry | MS/MS | High sensitivity, selectivity, and structural elucidation. rsc.orgnih.gov | Food, Environmental, Biological |

| Solid-Phase Extraction | SPE | Sample cleanup, preconcentration. mdpi.com | Water, Urine, Semen |

| Dispersive Solid-Phase Extraction | dSPE | Rapid cleanup of complex matrices. rsc.org | Food Samples |

| Gas Chromatography-Mass Spectrometry | GC-MS | Suitable for volatile and semi-volatile benzophenones. | Environmental, Industrial |

Multidisciplinary Research Collaborations and Approaches

The unique structural characteristics of this compound, featuring both electron-donating methoxy (B1213986) and sterically hindering dimethyl groups, make it a candidate for exploration in various scientific fields. This necessitates a multidisciplinary approach, fostering collaborations between organic chemists, materials scientists, biologists, and engineers.

In materials science , substituted benzophenones are gaining traction. They are being investigated as components in Organic Light-Emitting Diodes (OLEDs) , acting as host materials or emitters. mdpi.com The benzophenone core is noted for its high intersystem crossing efficiency, a desirable property for developing thermally activated delayed fluorescent (TADF) emitters. mdpi.com Furthermore, benzophenone derivatives have been used to dope (B7801613) conventional elastomers for the all-optical fabrication of tunable diffraction gratings, opening avenues in soft tunable optics and photonics. rsc.org The specific substitution pattern of this compound could influence the photophysical properties, making it a target for synthesis and evaluation in these applications.

In medicinal chemistry and pharmacology , benzophenone derivatives have been explored for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. nih.govnih.govnih.gov For example, novel benzophenone analogues containing a thiazole (B1198619) moiety have shown promising antioxidant potential. nih.gov The synthesis of new benzophenone derivatives has also led to the discovery of compounds with in vivo anti-inflammatory activity. nih.gov Collaborative efforts could explore the potential of this compound in these areas, leveraging computational docking studies to predict interactions with biological targets.

The development of covalent organic frameworks (COFs) represents another area ripe for multidisciplinary research. Substituted benzophenone imines have been used in the synthesis of imine-linked COFs, where the substituents can be tailored to control the properties of the resulting material. rsc.org This highlights the potential for using this compound as a building block in the design of novel porous materials with applications in gas storage, separation, and catalysis.

The table below outlines potential multidisciplinary research areas for this compound.

| Research Area | Collaborating Disciplines | Potential Application of this compound |

| Organic Electronics | Materials Science, Physics, Engineering | Host or emitter material in OLEDs. mdpi.com |

| Soft Matter Photonics | Polymer Chemistry, Optics, Physics | Photoactive dopant in elastomers for tunable optics. rsc.org |

| Drug Discovery | Medicinal Chemistry, Biology, Pharmacology | Scaffold for novel anti-inflammatory or antioxidant agents. nih.govnih.gov |

| Porous Materials | Supramolecular Chemistry, Materials Science | Building block for Covalent Organic Frameworks (COFs). rsc.org |

| Corrosion Inhibition | Electrochemistry, Materials Science | Potential inhibitor for mild steel in acidic environments. researchgate.net |

Potential for Development in Sustainable Chemical Technologies

The principles of green chemistry are increasingly influencing the design of chemical syntheses and processes. The development of sustainable technologies for the synthesis and application of this compound is a key future perspective.

Research into the sustainable synthesis of benzophenone derivatives offers promising routes. One approach involves the use of greener solvents, such as the photoreduction of benzophenone to benzopinacol (B1666686) using ethanol (B145695) as a solvent under sunlight. researchgate.net Another innovative and sustainable method is the use of photoredox/nickel dual catalysis for the cross-coupling of aryl halides with formamide (B127407) to produce benzamides, where benzophenone derivatives can act as photocatalysts. acs.org This atom-economical method operates under ambient conditions and offers a broad substrate scope. acs.org Furthermore, the use of ionic liquids as dual catalyst-solvents in Friedel–Crafts acylation reactions for preparing benzophenones has been shown to be an efficient and environmentally friendly approach, with the potential for high yields and reusability of the catalytic system. researchgate.net

The application of this compound itself could contribute to sustainable technologies. For instance, its potential use as a photocatalyst could drive chemical reactions using light as a renewable energy source. The structural modifications on the benzophenone core, such as the dimethyl and methoxy groups, can tune the photocatalytic activity. acs.org

The table below highlights potential sustainable chemistry approaches relevant to this compound.

| Sustainable Technology | Description | Relevance to this compound |

| Green Solvents | Utilizing environmentally benign solvents like ethanol in photochemical reactions. researchgate.net | Sustainable synthesis and modification pathways. |

| Photoredox Catalysis | Using light to drive chemical reactions with the aid of a photocatalyst. acs.org | Potential application as a photocatalyst for sustainable chemical transformations. |

| Ionic Liquids | Employing non-volatile, reusable ionic liquids as catalysts and solvents. researchgate.net | Greener synthesis routes, such as Friedel-Crafts acylation. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org | Development of efficient and waste-minimizing syntheses. |

Q & A

Q. What are the common synthetic routes for 2,6-Dimethyl-4'-methoxybenzophenone, and what methodological considerations are critical for yield optimization?

A typical synthesis involves Friedel-Crafts acylation, where 2,6-dimethylphenyl groups are introduced via electrophilic aromatic substitution. Methoxy groups can be incorporated using methoxyphenol derivatives as intermediates. For example, trichlorotriazine-mediated coupling (as in ) with 4-methoxyphenol under controlled pH (5–7) and temperature (60–80°C) improves regioselectivity. Catalysts like AlCl₃ or FeCl₃ are critical for acylation efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .

Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column (e.g., Agilent ZORBAX Eclipse Plus) and a mobile phase of acetonitrile/water (70:30 v/v) is standard. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode enhances specificity for trace impurities. Cross-validation with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly for distinguishing methyl and methoxy substituents .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

The compound is highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM) but exhibits limited aqueous solubility (<0.1 mg/mL). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffered solutions (e.g., PBS) to maintain solubility below 1% DMSO to avoid cytotoxicity .

Q. How should researchers handle and store this compound to ensure long-term stability?

Store in amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) with periodic HPLC analysis to assess degradation products. Avoid prolonged exposure to light or moisture, as methoxy groups may hydrolyze under acidic conditions .